molecular formula C12H14OS B14082034 Phenylthio 4-methylpent-3-enoate CAS No. 102496-83-3

Phenylthio 4-methylpent-3-enoate

Cat. No.: B14082034
CAS No.: 102496-83-3
M. Wt: 206.31 g/mol
InChI Key: BUTWIHUHJUAXAB-UHFFFAOYSA-N
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Description

Contextual Significance of α,β-Unsaturated Esters as Versatile Synthetic Intermediates

α,β-Unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group. wikipedia.org This structural arrangement renders them highly valuable as synthetic intermediates due to the presence of two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows for a wide range of chemical transformations, including conjugate additions (Michael additions), cycloadditions, and reductions. wikipedia.org

The versatility of α,β-unsaturated esters is further underscored by their prevalence in numerous natural products and biologically active molecules. Consequently, a vast array of synthetic methods have been developed for their preparation, including the Horner-Wadsworth-Emmons reaction, Wittig reaction, and various cross-coupling strategies. organic-chemistry.orgbanglajol.info The ability to stereoselectively synthesize both (E)- and (Z)-isomers of α,β-unsaturated esters has been a significant focus of research, further expanding their utility in target-oriented synthesis. nih.govnih.gov

Fundamental Contributions of Organosulfur Moieties to Chemical Reactivity and Synthetic Strategies

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, play a pivotal role in organic synthesis. wikipedia.orgfiveable.me The sulfur atom, with its ability to exist in various oxidation states and its capacity to stabilize adjacent carbanions, imparts unique reactivity to these molecules. nih.govbritannica.com Thioesters, a subclass of organosulfur compounds, are key intermediates in numerous biochemical pathways and have found widespread application in synthetic organic chemistry. taylorandfrancis.com

The phenylthio group (PhS-), in particular, serves as an excellent activating group and a versatile synthetic handle. Its electron-withdrawing nature can influence the reactivity of neighboring functional groups, and it can be readily transformed into other functionalities, such as sulfoxides, sulfones, or removed reductively to afford the corresponding hydrocarbon. This versatility makes organosulfur compounds indispensable tools for the modern synthetic chemist. taylorandfrancis.com

Positioning of Phenylthio 4-methylpent-3-enoate within the Broader Landscape of Enolate and Ester Chemistry

This compound integrates the key features of both α,β-unsaturated esters and organosulfur compounds. The presence of the phenylthio group modifies the electronic properties of the α,β-unsaturated system, influencing its reactivity towards nucleophiles. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or transformed into other carbonyl derivatives.

This compound can be viewed within the broader context of enolate chemistry. Enolates, formed by the deprotonation of the α-carbon of a carbonyl compound, are powerful nucleophiles widely used in carbon-carbon bond formation. wikipedia.orgmasterorganicchemistry.com While this compound itself is not an enolate, its synthesis and reactions are often intertwined with enolate-based methodologies. For instance, the reaction of a thiophenol with a suitable α,β-unsaturated carbonyl precursor can be a key synthetic step. The reactivity of the resulting thioester is then influenced by the principles of vinylogy, where the electronic effects of the carbonyl group are transmitted through the conjugated π-system. wikipedia.org

Historical Trajectory and Evolution of Synthetic Methodologies Applied to Structurally Analogous Compounds

The synthesis of α,β-unsaturated esters has a rich history, with early methods often relying on condensation reactions. The development of the Wittig reaction in the 1950s provided a major breakthrough, allowing for the reliable formation of carbon-carbon double bonds with good control over stereochemistry. banglajol.info The subsequent development of the Horner-Wadsworth-Emmons reaction offered a highly efficient alternative, often providing (E)-isomers with high selectivity. banglajol.info

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102496-83-3

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

S-phenyl 4-methylpent-3-enethioate

InChI

InChI=1S/C12H14OS/c1-10(2)8-9-12(13)14-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3

InChI Key

BUTWIHUHJUAXAB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(=O)SC1=CC=CC=C1)C

Origin of Product

United States

Advanced Synthetic Methodologies for Phenylthio 4 Methylpent 3 Enoate and Its Analogues

Convergent and Divergent Synthesis Strategies

The construction of Phenylthio 4-methylpent-3-enoate can be approached through either convergent or divergent synthetic routes. A convergent synthesis would involve the direct coupling of a 4-methylpent-3-enoic acid derivative with a thiophenol derivative. In contrast, a divergent approach might start from a common precursor that is later elaborated to introduce the phenylthio group and the 4-methylpent-3-enoate structure.

Esterification Protocols Utilizing 4-Methylpent-3-enoic Acid Derivatives

The most direct method for synthesizing this compound is through the esterification of 4-methylpent-3-enoic acid or its activated derivatives with thiophenol. wikipedia.org

Direct Condensation: 4-methylpent-3-enoic acid can be directly condensed with thiophenol using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.orgresearchgate.net The addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction, leading to higher yields and suppressing side reactions, even with sterically hindered components. organic-chemistry.org Solvent-free conditions for this type of reaction have also been developed, offering a greener alternative. researchgate.net

From Acid Chlorides: A common and efficient route involves converting 4-methylpent-3-enoic acid to its more reactive acid chloride. This is typically achieved using reagents like thionyl chloride or oxalyl chloride. The resulting 4-methylpent-3-enoyl chloride can then react readily with an alkali metal salt of thiophenol, such as sodium thiophenolate, to form the desired thioester. wikipedia.org

From Acid Anhydrides: 4-methylpent-3-enoic anhydride (B1165640) can also serve as a precursor. It reacts with thiophenol in the presence of a base to yield this compound. wikipedia.org

Mitsunobu Reaction: The Mitsunobu reaction provides a mild method for thioester synthesis from alcohols. wikipedia.org While not directly applicable to 4-methylpent-3-enoic acid, a related alcohol could be converted to the corresponding thioester using thioacetic acid, followed by further modifications. wikipedia.org

A summary of common esterification reagents is presented in the table below.

Reagent ClassSpecific Example(s)Role in Esterification
CarbodiimidesN,N'-Dicyclohexylcarbodiimide (DCC)Dehydrating agent, facilitates direct condensation. wikipedia.orgresearchgate.net
Thionyl HalidesThionyl chloride (SOCl₂)Converts carboxylic acid to acid chloride.
Activating AgentsTetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH)Coupling reagent for forming esters and thioesters. organic-chemistry.org
Catalysts4-Dimethylaminopyridine (DMAP)Accelerates DCC-activated esterification. organic-chemistry.org

Strategic Installation of the Phenylthio Moiety via Thioetherification or Thioallylation Reactions

Instead of forming the ester bond last, the phenylthio group can be introduced earlier in the synthetic sequence via thioetherification or thioallylation.

Thioetherification: This involves the reaction of a suitable electrophile with a thiophenolate nucleophile. For instance, a precursor molecule containing a leaving group at the appropriate position could be reacted with sodium thiophenolate. This strategy is analogous to the Williamson ether synthesis. masterorganicchemistry.com The S-alkylation of thiols is a robust method for forming C-S bonds. masterorganicchemistry.com

Thioallylation: Given the allylic nature of the target molecule, thioallylation reactions are highly relevant. These reactions typically involve the substitution of an allylic substrate with a sulfur nucleophile. For example, an allylic halide or alcohol derived from the 4-methylpent-3-ene backbone could be coupled with thiophenol.

Application of Transition Metal-Catalyzed Cross-Coupling for C-S Bond Formation

Transition metal catalysis, particularly with palladium, has become a powerful tool for forming carbon-sulfur bonds under mild conditions with high selectivity. rsc.orgresearchgate.net

Palladium-Catalyzed Thioesterification: Palladium catalysts can be used to couple aryl halides with thiols to form thioesters. researchgate.netresearchgate.net This could involve the reaction of an aryl halide with a pre-formed thioacid derivative of 4-methylpent-3-enoic acid. Alternatively, palladium-catalyzed carbonylation reactions of alkynes or alkenes in the presence of thiols can also yield thioesters. wikipedia.org Palladium nanoparticles have also been shown to be effective catalysts for C-S bond formation. rsc.org

Copper-Catalyzed Reactions: Copper-based catalysts can also facilitate the formation of thioethers through the reaction of aryl alcohols with disulfides. nih.gov This could be adapted for the synthesis of this compound by using a suitable precursor.

The table below summarizes some transition metal catalysts used in C-S bond formation.

MetalCatalyst/Precursor ExampleReaction Type
PalladiumPd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Cross-coupling, Sulfonylation rsc.org
PalladiumIndole-based phosphine (B1218219) ligated palladium complexArylation of sulfoxides researchgate.net
CopperCuSO₄ with 1,10-phenanthrolineOxidative Thioetherification nih.gov

Stereoselective Construction of Specific Geometric Isomers (E/Z) and Enantiomers

The double bond in 4-methylpent-3-enoic acid can exist as either the E or Z isomer. nih.gov The synthesis can be designed to selectively produce one isomer over the other.

E/Z Isomerism: The stereochemistry of the double bond is often determined by the synthetic route used to create the 4-methylpent-3-enoic acid backbone. For example, the Horner-Wadsworth-Emmons reaction can be tuned to favor the formation of either E or Z alkenes. researchgate.net Stereoselective syntheses of E- and Z-isocyanoalkenes have been achieved through sequential cross-coupling and dehydration, a strategy that could potentially be adapted for the synthesis of the target thioester with specific double bond geometry. nsf.gov

Enantioselectivity: If the target molecule or its analogues contain chiral centers, enantioselective synthesis methods are required. This can be achieved through the use of chiral catalysts or auxiliaries. For instance, rhodium-catalyzed hydrosulfonylation of allenes and alkynes can produce chiral allylic sulfones with high enantioselectivity. nih.gov While not directly producing a thioester, this demonstrates a method for creating chiral sulfur-containing compounds. Similarly, iridium-catalyzed asymmetric allylic amination has been used to synthesize chiral molecules. nih.gov Enantioselective synthesis of α-allyl amino esters has also been accomplished using chiral squaramide hydrogen-bond donors as anion-abstraction catalysts. acs.org

Precursor Synthesis and Elaborative Derivatization Pathways

The synthesis of this compound can also be approached by first constructing a key precursor which is then modified.

Utilization of Thioacetals and Related Sulfur-Containing Synthon Equivalents

Thioacetals are versatile functional groups in organic synthesis. organic-chemistry.org They are the sulfur analogues of acetals and can be formed by reacting a carbonyl compound with a thiol. youtube.com

Umpolung Reactivity: Thioacetals can undergo "umpolung" or polarity reversal. youtube.com The proton on the carbon between the two sulfur atoms is acidic and can be removed by a strong base. The resulting carbanion is nucleophilic and can react with electrophiles. This strategy could be employed to build the carbon skeleton of the target molecule.

As Precursors to Thioesters: While not a direct conversion, the chemistry of thioacetals can be leveraged in a multi-step synthesis. For example, a thioacetal could be part of a larger molecule that is later converted to the thioester functionality.

Chemical Modifications and Functionalization of Existing Unsaturated Ester Skeletons

A versatile approach to synthesizing this compound involves the modification of pre-existing α,β-unsaturated ester frameworks. These methods leverage the inherent reactivity of the ester and the unsaturation to introduce the phenylthio group.

One common strategy is the conjugate addition of a sulfur nucleophile, such as thiophenol, to an appropriate α,β-unsaturated ester. This reaction is often facilitated by a base, which deprotonates the thiol to generate a more potent thiolate nucleophile. The choice of the unsaturated ester precursor is critical for the successful synthesis of the target molecule. For instance, an ester with a leaving group at the γ-position can undergo a Michael addition-elimination sequence.

Another approach involves the functionalization of the C-H bond. Recent advancements have demonstrated the potential for direct C-H functionalization, offering a more atom-economical route by avoiding the pre-installation of activating or leaving groups. While specific examples for this compound are not extensively documented, the principles of C-H activation and subsequent C-S bond formation represent a promising avenue for future synthetic explorations.

Furthermore, the structure of the unsaturated polyester (B1180765) can be chemically modified to influence the properties of the final product. For example, the introduction of rigid rings like those from dicyclopentadiene (B1670491) into the polyester backbone can enhance mechanical properties such as modulus and hardness researchgate.net. The cross-linking density, which is dependent on the number of carbon-carbon double bonds in the polyester structure, also plays a crucial role in determining the final characteristics of the material researchgate.net.

Precursor TypeReagentReaction TypeKey Features
α,β-Unsaturated EsterThiophenol/BaseMichael AdditionWell-established, relies on nucleophilic addition to the β-carbon.
γ-Substituted α,β-Unsaturated EsterThiophenol/BaseMichael Addition-EliminationIntroduces the phenylthio group with concomitant removal of a leaving group.
Unsaturated EsterThiophenol/CatalystC-H FunctionalizationEmerging strategy, offers high atom economy.
Unsaturated PolyestersVarious GlycolsChemical ModificationTailors thermal and viscoelastic properties of copolymers. researchgate.net

Tandem Reactions and Cascade Sequences Leading to the Phenylthio Ester Framework

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. princeton.edu These processes can rapidly construct complex molecular architectures from simpler starting materials.

A plausible tandem approach for the synthesis of this compound could involve a sequence initiated by a Knoevenagel condensation, followed by a Michael addition. nih.gov For example, the reaction of an appropriate aldehyde with a malonic ester derivative in the presence of a sulfur source could lead to the desired phenylthio ester framework in a one-pot process. Such multi-step tandem reactions have been successfully employed in the synthesis of various heterocyclic and polycyclic compounds. nih.gov

The selection of an appropriate catalyst is crucial for orchestrating the desired sequence of reactions. For instance, a single catalyst can be designed to mediate several distinct chemical transformations in one synthetic operation. youtube.com This approach not only simplifies the synthetic procedure but also enhances molecular complexity in fewer steps.

Tandem Reaction TypeKey StepsCatalyst/ConditionsAdvantages
Condensation-AdditionKnoevenagel Condensation, Michael AdditionBase or Acid CatalysisOne-pot synthesis, increased molecular complexity. nih.gov
Multi-component ReactionCombination of three or more starting materialsVarious catalystsHigh atom and step economy.
Catalytic CascadeMultiple catalytic cycles in sequenceSingle or multiple catalystsEfficient construction of complex molecules. youtube.com

Implementation of Modern Synthetic Techniques

The field of organic synthesis is continually evolving, with the development of new technologies and methodologies that offer improved efficiency, selectivity, and sustainability.

Photochemical Activation and Photocycloaddition Strategies in Related Systems

Photochemistry offers unique pathways for chemical transformations that are often inaccessible through thermal methods. The absorption of light can excite a molecule to a higher energy state, enabling novel reactivity. nih.gov In the context of unsaturated esters, photochemical activation can be used to induce isomerizations, cycloadditions, and other functionalization reactions. nih.govacs.org

For instance, the concept of "chromophore activation" allows for the selective photoexcitation of a substrate by reversibly modifying its photophysical properties with a chemical activator, such as a Lewis or Brønsted acid. nih.gov This strategy can be applied to α,β-unsaturated carbonyl compounds to catalyze photochemical reactions at specific wavelengths. nih.gov While direct photochemical synthesis of this compound is not explicitly detailed, the principles of photoenolization and subsequent reactions of the generated intermediates present a viable, yet underexplored, synthetic route. nih.govacs.org

A related strategy involves the merger of photochemical olefin metathesis with other reactions, such as amination, to create functionalized olefins. acs.org This approach utilizes a multitasking catalyst that can facilitate different reaction stages, including energy transfer-mediated bond cleavage and cycloaddition. acs.org

Radical-Mediated C-S Bond Forming Reactions and Cascade Processes

Radical reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, offering alternatives to traditional ionic pathways. nih.gov These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them suitable for late-stage functionalization of complex molecules. nih.gov

The generation of a thiyl radical, typically from a thiol or disulfide precursor, can be achieved through various means, including photoredox catalysis or the use of radical initiators. This radical can then add to an unsaturated system, such as an alkene or alkyne, to form a new C-S bond. rsc.org A carbonyl thiyl radical-based thioester synthesis has been developed through a three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur via direct photocatalyzed hydrogen atom transfer. nih.gov This method represents an orthogonal approach to conventional thiol-based nucleophilic substitution. nih.gov

Radical cascade processes, where a single radical initiation event triggers a series of bond-forming reactions, can be particularly efficient for constructing complex molecules containing a C-S bond.

Radical PrecursorInitiation MethodKey IntermediatesAdvantages
ThiophenolPhotoredox CatalysisThiyl RadicalMild conditions, high functional group tolerance. nih.gov
DisulfideRadical Initiator (e.g., AIBN)Thiyl RadicalAvoids the use of odorous thiols.
Aldehyde, Alkene/Alkyne, Elemental SulfurPhotocatalysisCarbonyl Thiyl RadicalAtom- and step-economical, uses readily available feedstocks. nih.gov

Electrochemistry and Flow Chemistry for Enhanced Synthesis Efficiency

Electrochemical synthesis utilizes electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants and thus reducing waste. thieme.de This technique offers precise control over reaction conditions and can enable transformations that are difficult to achieve with conventional methods. The electrochemical synthesis of thioesters has been demonstrated through a three-component reaction involving elemental sulfur, which is both metal- and oxidant-free. rsc.org Another approach involves the use of a thiazolium precatalyst to facilitate the electrochemical oxidation of thiolate anions. organic-chemistry.org

Flow chemistry, where reactions are carried out in continuously flowing streams within a reactor, provides several advantages over traditional batch processing. thieme.de These include enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automation and high-throughput screening. A continuous-flow method has been developed for the rapid, gram-scale synthesis of thioesters. organic-chemistry.org The combination of electrochemistry and flow chemistry can lead to highly efficient and scalable synthetic processes.

TechniqueKey AdvantagesApplication in Thioester Synthesis
ElectrochemistryReduced waste, precise control, unique reactivity. thieme.deMetal-free, oxidant-free three-component synthesis. rsc.org Thiazolium-catalyzed oxidation of thiolates. organic-chemistry.org
Flow ChemistryEnhanced heat/mass transfer, improved safety, automation. thieme.deRapid, gram-scale synthesis. organic-chemistry.org
Combined Electrochemistry and Flow ChemistrySynergistic benefits of both techniques, high efficiency and scalability.Potential for highly efficient and automated thioester production.

Principles of Green Chemistry in the Design and Execution of Synthetic Routes

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. youtube.com These principles encompass a range of considerations, from waste prevention and atom economy to the use of safer solvents and renewable feedstocks. youtube.comresearchgate.net

In the context of synthesizing this compound, applying green chemistry principles would involve:

Preventing waste: Designing syntheses that generate minimal byproducts. youtube.com

Maximizing atom economy: Ensuring that the maximum number of atoms from the starting materials are incorporated into the final product. youtube.com

Using safer solvents and auxiliaries: Opting for less hazardous solvents or, ideally, solvent-free conditions. skpharmteco.com The recovery and reuse of solvents can also significantly reduce waste. skpharmteco.com

Designing for energy efficiency: Conducting reactions at ambient temperature and pressure whenever possible. youtube.com

Using renewable feedstocks: Exploring starting materials derived from biological sources rather than fossil fuels. youtube.com

Employing catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. youtube.com Enzymatic catalysis, for example, offers mild reaction conditions and high selectivity. researchgate.net

By integrating these principles into the design of synthetic routes, chemists can develop more sustainable and environmentally responsible methods for producing this compound and other valuable chemical compounds.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Phenylthio 4 Methylpent 3 Enoate

Mechanistic Framework of Thioether-Substituted α,β-Unsaturated Esters

The reactivity of thioether-substituted α,β-unsaturated esters, such as Phenylthio 4-methylpent-3-enoate, is governed by the combined electronic influence of the thioether and ester functionalities on the conjugated π-system. The ester group acts as a potent electron-withdrawing group through both resonance and inductive effects, which polarizes the carbon-carbon double bond. This polarization renders the β-carbon electrophilic and susceptible to nucleophilic attack, a characteristic feature of Michael acceptors. wikipedia.orgmasterorganicchemistry.com

Exploration of Nucleophilic and Electrophilic Reactivity Modes

The polarized electronic nature of this compound allows for both nucleophilic and electrophilic modes of reaction, with regioselectivity being a key aspect of its chemical behavior.

Regioselective Conjugate Addition Reactions (Michael Additions)

As a classic Michael acceptor, the primary mode of nucleophilic attack on this compound is the conjugate or 1,4-addition. wikipedia.orgopenstax.org A wide range of nucleophiles, including soft nucleophiles like thiolates, enamines, and cuprates, as well as stabilized carbanions (e.g., from malonic esters), preferentially attack the electrophilic β-carbon of the α,β-unsaturated system. masterorganicchemistry.commsu.edu This regioselectivity is driven by the formation of a thermodynamically stable enolate intermediate, which is subsequently protonated to yield the final adduct.

The presence and position of the phenylthio group can influence the rate of addition. If located at the α-position, the sulfur atom can help stabilize the transient enolate intermediate through resonance. Conversely, bulky substituents at or near the reaction centers (α- or β-positions) can sterically hinder the approach of the nucleophile, thereby reducing reaction rates. nih.govnih.gov The choice of nucleophile is critical; hard nucleophiles like organolithium reagents may favor direct 1,2-addition to the carbonyl carbon, although 1,4-addition is generally dominant for α,β-unsaturated esters. masterorganicchemistry.com

Table 1: Reactivity of Various Nucleophiles in Michael Additions to α,β-Unsaturated Esters

Nucleophile Type Example Typical Reactivity Reference
Sulfur Nucleophiles Thiophenol High nih.govrsc.org
Carbon Nucleophiles Diethyl malonate Moderate to High (Base-catalyzed) openstax.org
Nitrogen Nucleophiles Piperidine Moderate openstax.org

Electrophilic Attack at the α and γ Positions and Associated Regiocontrol

While the double bond is generally electron-deficient due to the ester group, electrophilic attack is still possible, primarily influenced by the position of the electron-donating thioether group. For vinyl sulfides, where the sulfur is directly attached to the double bond, electrophilic addition is a known reaction pathway. rsc.orgrsc.org The regioselectivity of such an attack is governed by the formation of the most stable carbocation intermediate. An electrophile (E⁺) attacking the β-carbon would generate an α-carbocation, which is significantly stabilized by the adjacent sulfur atom through p-π resonance, often depicted as a bridged thiiranium ion intermediate.

In a molecule like this compound, if the phenylthio group were at the γ-position, it could potentially direct electrophilic attack to the α-position via a similar stabilizing effect on the resulting β-carbocation. However, the most likely site for electrophilic attack on the molecule as a whole is the electron-rich sulfur atom itself, which can be oxidized or alkylated. Furthermore, the phenyl ring is susceptible to standard electrophilic aromatic substitution reactions. Regiocontrol in electrophilic additions is therefore highly dependent on the substrate's specific isomeric structure and the nature of the electrophile. nih.govnumberanalytics.comlibretexts.org

Investigations into Rearrangement and Isomerization Processes

This compound and related structures can undergo various isomerization and rearrangement reactions, leading to constitutionally and stereochemically distinct products.

Mechanistic Pathways of Double Bond Isomerization (e.g., α,β to β,γ unsaturated isomers)

The interconversion between α,β- and β,γ-unsaturated isomers is a common process for unsaturated esters, often catalyzed by either acid or base. acs.org Under thermodynamic control, the conjugated α,β-isomer is generally more stable and thus favored.

The base-catalyzed mechanism involves the abstraction of a proton from the γ-carbon to form an extended enolate. Subsequent protonation of this ambident nucleophile at the α-carbon leads to the α,β-unsaturated isomer, while protonation at the γ-carbon regenerates the β,γ-isomer. The equilibrium position is dictated by the relative thermodynamic stabilities of the isomers.

The acid-catalyzed mechanism proceeds via protonation of the carbonyl oxygen, followed by proton abstraction from the γ-carbon to form an enol. Tautomerization can then lead to either the α,β- or β,γ-unsaturated ester. libretexts.org Alternatively, direct protonation of the double bond can generate a carbocation intermediate, which can then eliminate a proton from either the α- or γ-position to yield the different isomers. lsu.edu While the α,β-isomer is typically the thermodynamic product, specific conditions, such as photochemical activation, can lead to the formation of the less stable β,γ-isomer in a contra-thermodynamic process. nih.govacs.org

Table 2: Catalytic Conditions for Double Bond Isomerization in Unsaturated Esters

Catalyst Type Example Catalyst Typical Conditions Outcome Reference
Acid Amberlyst 15 Heating Equilibration to thermodynamic mixture researchgate.net
Base Sodium ethoxide Room Temp or Heating Equilibration to thermodynamic mixture acs.org
Transition Metal PdCl₂(MeCN)₂ Mild Isomerization along alkyl chain rsc.org

Sigmatropic Rearrangements (e.g., Thio-Claisen Rearrangements) and Their Stereochemical Implications

Sigmatropic rearrangements are concerted pericyclic reactions involving the migration of a σ-bond. libretexts.org The Thio-Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl aryl sulfide (B99878), which typically proceeds through a highly ordered, chair-like six-membered transition state upon heating. acs.orgsemanticscholar.org This concerted mechanism leads to a predictable stereochemical outcome, where the stereochemistry of the starting material dictates that of the product. researchgate.netorganic-chemistry.org

For a molecule with the structure of this compound, a direct Thio-Claisen rearrangement is not feasible as it does not possess the required allyl vinyl thioether or allyl aryl sulfide framework. However, if the molecule is an allylic thioether, it can participate in related rearrangements. One such example is the Bellus-Claisen rearrangement, where an allylic thioether reacts with a ketene (B1206846) in a libretexts.orglibretexts.org-sigmatropic process to form a γ,δ-unsaturated thioester. libretexts.orgwikipedia.orgnih.gov These rearrangements are powerful tools in synthesis for forming carbon-carbon bonds with high stereocontrol. rsc.orgnih.gov The stereochemical implications arise from the suprafacial nature of the rearrangement, with the chair transition state being favored over the boat conformation, thus transferring chirality effectively from reactant to product. organic-chemistry.org

Catalytic Reaction Mechanisms and Active Species Characterization

The presence of both a thioester and an activated alkene allows this compound to participate in a diverse range of catalytic transformations. These reactions are pivotal for creating more complex molecular architectures.

Transition metals are effective catalysts for a variety of transformations involving thioesters and unsaturated systems. researchgate.net While specific studies on this compound are not prevalent, its reactivity can be inferred from known reactions of similar substrates. Palladium-catalyzed reactions, for instance, are widely used for P-C and C-C bond formation. mdpi.com Ruthenium pincer complexes have been shown to catalyze the dehydrogenative synthesis and hydrogenation of thioesters. nih.gov

A particularly relevant class of catalysts are Copper(I)-N-Heterocyclic Carbene (NHC) complexes, which have demonstrated broad utility in organic synthesis due to their low cost, stability, and versatile reactivity. beilstein-journals.org For a substrate like this compound, Cu(I)-NHC catalysts are expected to facilitate several key reactions:

Conjugate Addition: NHC-Cu(I) complexes are highly effective in catalyzing the conjugate addition of organometallic reagents (e.g., organoboron or organoaluminum) to α,β-unsaturated esters and thioesters. nih.gov The reaction is initiated by the formation of an active NHC-Cu(I) species which can activate the substrate for nucleophilic attack at the β-position of the double bond.

Hydrosilylation: The reduction of the carbonyl group in the thioester moiety can be achieved via hydrosilylation using silanes in the presence of an NHC-Cu(I) catalyst. acs.org The catalytic cycle typically involves the formation of a copper hydride species, (NHC)CuH, which acts as the active reducing agent. acs.org

Carboxylation: Copper–NHC systems have been developed for the carboxylation of terminal alkynes with CO2. nih.gov While the target molecule lacks an alkyne, this demonstrates the ability of NHC-Cu complexes to activate substrates for reaction with otherwise unreactive partners.

The general mechanism for many NHC-Cu(I) catalyzed reactions involves the in-situ generation of the active catalyst, which then coordinates to one of the reactants to enhance its reactivity. nih.govnih.gov

Table 1: Potential Cu(I)-NHC Catalyzed Reactions of this compound

Reaction TypeReagentExpected ProductCatalyst System
Conjugate AdditionR-B(pin)Phenylthio 4-methyl-3-R-pentanoate(NHC)CuCl / Base
HydrosilylationR₃SiH4-methyl-1-(phenylthio)pent-3-en-1-ol(NHC)CuH
Allylic SubstitutionNu⁻Varies (Sₙ2' product)(NHC)CuX

The enone/ester functionality in this compound is susceptible to acid-catalyzed transformations. Under acidic conditions, protonation of the carbonyl oxygen can occur, which activates the molecule for nucleophilic attack or rearrangement. masterorganicchemistry.com The formation of an enol intermediate is a key step in many of these reactions. utexas.edulibretexts.org

One of the primary reactions anticipated for this substrate is intramolecular cyclization. Brønsted acid-catalyzed intramolecular oxa-conjugate cyclization of α,β-unsaturated thioesters has been shown to be an effective method for synthesizing substituted tetrahydropyrans. acs.org In the case of this compound, if a tethered nucleophile (like a hydroxyl group) were present elsewhere in the molecule, acid catalysis could promote an intramolecular Michael addition to yield a cyclic product. Such cyclizations are often stereoselective and can be controlled by the reaction conditions. acs.orgnih.gov

The general mechanism for acid-catalyzed cyclization involves:

Protonation of the carbonyl oxygen, increasing the electrophilicity of the β-carbon. masterorganicchemistry.com

Nucleophilic attack by an internal nucleophile onto the β-carbon.

Tautomerization and deprotonation to yield the final cyclic product.

Rearrangements are also possible, particularly if carbocationic intermediates are formed. The exact nature of any rearrangement would depend heavily on the substitution pattern and the stability of the potential intermediates.

Table 2: Plausible Acid-Catalyzed Reactions

Reaction TypeCatalystKey IntermediatePotential Product Class
Intramolecular CyclizationBrønsted Acid (e.g., CSA)Protonated Carbonyl/EnolHeterocycles (e.g., Lactones)
Racemization/EpimerizationStrong AcidPlanar EnolRacemic mixture at α-carbon
Skeletal RearrangementLewis/Brønsted AcidCarbocationIsomeric Ester

Radical reactions offer a complementary approach to functionalizing this compound. The phenylthio group itself can serve as a precursor to a phenylthiyl radical (PhS•), which can initiate radical chain reactions. researchgate.net Alternatively, the C=C double bond is susceptible to attack by externally generated radicals.

A radical chain reaction typically proceeds through three phases: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: This step generates the initial radical. It can be achieved by the homolytic cleavage of the relatively weak C–S bond in the thioester using heat or light, or by using a standard radical initiator (e.g., AIBN) that abstracts a hydrogen or adds to the double bond. The generation of the phenylthiyl radical from precursors like diphenyl disulfide has been studied, providing a viable route to this key intermediate. researchgate.net

Propagation: This is the "chain" part of the reaction. A radical generated in the initiation step reacts with a neutral molecule to form a product and a new radical, which continues the chain. For this compound, two main propagation pathways are plausible:

A phenylthiyl radical (PhS•) adds to the C=C double bond, generating a new carbon-centered radical. This new radical can then react further, for example, by abstracting a hydrogen atom from a donor molecule.

An external radical (R•) adds to the double bond, and the resulting radical intermediate could potentially undergo cyclization or other rearrangements before abstracting an atom to complete the propagation cycle. Photochemical thiol-ene reactions serve as a good model for this process. researchgate.net

Termination: The chain is broken when two radical species combine to form a stable, non-radical product. libretexts.org

The specific products formed would depend on the reaction conditions and the other reagents present. Radical-radical pathways can sometimes lead to complex products, including polycyclic structures. osti.gov

Computational Chemistry for Mechanistic Elucidation

Computational methods are invaluable for understanding the complex reaction mechanisms, transition states, and conformational preferences of molecules like this compound.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and energetics of reaction mechanisms. mdpi.com For the reactions of this compound, DFT calculations could be employed to:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for a given reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies.

Elucidate Transition State Geometries: Locating and characterizing the geometry of transition states provides insight into the steric and electronic factors that control the reaction rate and selectivity. For instance, in NHC-catalyzed reactions, DFT can clarify the role of the catalyst and substrate in the stereoselectivity-determining step. rsc.orgnih.gov

Distinguish Between Competing Mechanisms: When multiple reaction pathways are possible, DFT can identify the most favorable route by comparing the activation energies of the rate-determining steps for each pathway. nih.govnih.gov

Analyze Bonding and Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to understand charge transfer and orbital interactions during the reaction, providing a deeper understanding of the catalytic effect or the nature of reactive intermediates.

Functionals such as B3LYP, M06-2X, or wB97X-D are commonly used, often in conjunction with basis sets like 6-311+G(d,p) and a solvent model (e.g., PCM or SMD) to simulate solution-phase conditions. mdpi.com

Table 3: Illustrative DFT Data for a Hypothetical Reaction Step

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
TS1Transition state for C-Nu bond formation+15.2
Intermediate 1Covalent adduct-5.8
TS2Transition state for rearrangement+21.5
ProductRearranged product-12.1

Note: The data in this table is hypothetical and for illustrative purposes only.

While DFT is excellent for studying specific reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. rsc.org For a flexible molecule like this compound, MD simulations are crucial for:

Conformational Analysis: The molecule can adopt numerous conformations due to rotation around its single bonds. MD simulations, using classical force fields like GAFF or OPLS, can sample this conformational space to identify the most stable (lowest energy) conformers and the energy barriers between them. nih.govresearchgate.net This information is critical, as the reactivity of the molecule can be highly dependent on its ground-state conformation.

Solvent Effects: MD explicitly includes solvent molecules, allowing for a realistic representation of how the solvent structure influences the conformation and reactivity of the solute.

Studying Reactive Intermediates: The lifetime and structural dynamics of short-lived reactive intermediates, such as radicals or enolates, can be simulated. This can reveal how these species interact with their environment and what subsequent reaction steps are most likely.

Free Energy Calculations: Advanced MD techniques like metadynamics or umbrella sampling can be used to calculate free energy profiles along a reaction coordinate, providing a more complete picture of the reaction thermodynamics than static DFT calculations alone. rsc.org

The combination of DFT and MD provides a comprehensive, atomistic-level understanding of the factors that control the chemical behavior of this compound. rsc.org

Stereochemical Control and Chiral Induction in Phenylthio 4 Methylpent 3 Enoate Chemistry

Precision in Geometric Isomerism (E/Z) of the Pent-3-enoate Moiety

The trisubstituted double bond in the 4-methylpent-3-enoate core of Phenylthio 4-methylpent-3-enoate gives rise to geometric isomerism, designated as (E) and (Z) configurations. studymind.co.ukdocbrown.info The spatial arrangement of the substituents around this double bond is critical and can significantly influence the molecule's reactivity and subsequent stereochemical transformations.

The (Z)-isomer has the two higher priority groups on the same side of the double bond, while the (E)-isomer has them on opposite sides. docbrown.info For this compound, the Cahn-Ingold-Prelog priority rules would be used to assign the (E) or (Z) configuration based on the substituents at C3 and C4 of the pentenoate chain.

The synthesis of a specific geometric isomer with high selectivity is a key challenge. Several synthetic methodologies can be employed to control the E/Z ratio, including:

Wittig Reaction and its Variants: The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly effective for the stereoselective synthesis of α,β-unsaturated esters. By using phosphonate (B1237965) ylides, the HWE reaction generally favors the formation of the (E)-isomer. The choice of phosphonate reagent, base, and reaction conditions can be tuned to enhance this selectivity.

Stereoselective Reduction of Alkynes: The partial reduction of a corresponding alkyne precursor can provide access to either the (E) or (Z)-alkene. For instance, reduction using sodium in liquid ammonia (B1221849) typically yields the (E)-isomer, whereas catalytic hydrogenation with a poisoned catalyst like Lindlar's catalyst affords the (Z)-isomer.

Claisen Rearrangement: The Johnson-Claisen rearrangement of an appropriately substituted allylic alcohol can lead to the formation of the γ,δ-unsaturated ester with good control over the double bond geometry, which could then be converted to the desired thioester.

The ability to selectively synthesize either the (E) or (Z) isomer of this compound is fundamental for investigating their distinct chemical behaviors and for their application as precursors in more complex stereoselective syntheses.

Strategies for Diastereoselective and Enantioselective Synthesis

Beyond the geometry of the double bond, the introduction of new stereocenters in a controlled manner is a cornerstone of modern organic synthesis. For this compound, this involves strategies that can induce chirality with high diastereoselectivity and/or enantioselectivity.

Application of Chiral Auxiliaries and Substrate-Controlled Stereoselection

One of the most reliable methods for introducing chirality is the use of a chiral auxiliary. This involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the chiral product.

For a molecule like this compound, a chiral auxiliary could be incorporated into the phenylthio group or, more commonly, by replacing the phenylthio group with a chiral thiol. The steric bulk and electronic nature of the auxiliary would then influence the facial selectivity of reactions at the double bond, such as conjugate additions or epoxidations. For example, the reaction of α,β-unsaturated esters with silylated telluronium allylides has been shown to proceed with high diastereoselectivity when a chiral auxiliary like (-)-8-phenylmenthol (B56881) is used. nih.gov

Substrate-controlled stereoselection relies on the existing stereochemical elements within the molecule to direct the formation of new stereocenters. In the case of this compound, if a stereocenter is already present elsewhere in the molecule, it can influence the approach of reagents to the double bond, leading to a diastereomeric excess in the product.

Asymmetric Catalysis Approaches in the Formation and Transformation of this compound

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. Potential asymmetric catalytic transformations for this compound include:

Asymmetric Hydrogenation: The double bond in this compound could be a substrate for asymmetric hydrogenation using a chiral transition-metal catalyst (e.g., based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands). This would create a new stereocenter at C4, with the enantiomeric excess being determined by the catalyst's efficacy.

Asymmetric Conjugate Addition: The Michael addition of a nucleophile to the β-position of the unsaturated thioester is a powerful C-C bond-forming reaction. Employing a chiral catalyst, such as a chiral organocatalyst or a metal complex with a chiral ligand, can render this addition enantioselective, creating a stereocenter at C3.

Asymmetric Epoxidation or Dihydroxylation: The double bond can be functionalized through asymmetric epoxidation (e.g., Sharpless epoxidation if an allylic alcohol precursor is used) or dihydroxylation (e.g., Sharpless asymmetric dihydroxylation) to introduce two new stereocenters with high enantioselectivity.

Stereochemical Outcomes of Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are known for their high degree of stereospecificity. numberanalytics.com The stereochemical outcome is governed by the principle of orbital symmetry conservation, often rationalized by Frontier Molecular Orbital (FMO) theory or the Woodward-Hoffmann rules. numberanalytics.com

This compound, containing a π-system, can participate as a component in cycloaddition reactions. numberanalytics.com For instance, it could act as a dienophile in a [4+2] cycloaddition (Diels-Alder reaction). numberanalytics.comlibretexts.org The stereochemistry of the resulting cyclohexene (B86901) derivative would be dictated by the geometry of the starting thioester and the diene, as well as the endo/exo selectivity of the reaction. youtube.com

The general rules for thermal [4+2] cycloadditions, which proceed via a suprafacial-suprafacial pathway, would predict a specific relative stereochemistry in the product. libretexts.orgyoutube.com The substituents on the dienophile (the thioester) would maintain their relative stereochemistry in the product. youtube.com For example, if the reaction is performed on the (E)-isomer of the thioester, the substituents would adopt a trans-relationship in the newly formed ring.

Photochemical cycloadditions, such as [2+2] reactions, follow different selection rules and can lead to different stereochemical outcomes. libretexts.orgyoutube.com The stereospecificity of these reactions makes them powerful tools for the construction of complex cyclic systems with multiple stereocenters. numberanalytics.com

Influence of Conformational Analysis on Reactivity and Stereochemical Control

The reactivity and stereochemical outcome of reactions can be significantly influenced by the conformational preferences of the substrate. slideshare.netslideshare.net For an acyclic molecule like this compound, rotation around single bonds leads to various conformers. The relative energies of these conformers and the energy barriers between them can determine which conformation is dominant in solution and which is the reactive conformation.

Thioesters, like esters, can exist in s-cis and s-trans conformations regarding the C-C single bond between the carbonyl group and the α-carbon. The preference for one over the other is influenced by steric and electronic factors. This conformational bias can affect the approach of reagents to the carbonyl group or the adjacent double bond.

Furthermore, the conformation around the C2-C3 bond will influence the orientation of the double bond relative to the rest of the molecule. In diastereoselective reactions, understanding the preferred conformation is crucial for predicting and explaining the observed stereochemical induction. For instance, in an enolate formation and subsequent alkylation, the pre-existing conformation can dictate the facial bias of the electrophilic attack. The Curtin-Hammett principle is often invoked in these scenarios, stating that the product ratio is determined by the difference in the free energies of the transition states leading to the different products, not by the relative populations of the ground-state conformers. slideshare.net

Strategic Applications of Phenylthio 4 Methylpent 3 Enoate As a Key Synthetic Intermediate

Building Block in Complex Natural Product Synthesis

Thioesters are fundamental activated acylating agents in biosynthesis, participating in the construction of numerous natural products, including fatty acids, steroids, and polyketides. wikipedia.org In the realm of total synthesis, Phenylthio 4-methylpent-3-enoate can be envisioned as a valuable precursor for the construction of complex molecular architectures, particularly those found in terpenoid natural products. nih.gov

The thioester functionality in this compound serves as an activated handle for the formation of carbon-carbon bonds, a cornerstone of molecular construction. chemrxiv.orgresearchgate.net The phenylthio group is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. More advanced applications involve transition-metal-catalyzed cross-coupling reactions where the C-S bond of the thioester is selectively cleaved to form new C-C bonds. researchgate.net

Furthermore, the unsaturated nature of this compound allows for its participation in radical cyclization reactions. These reactions are powerful tools for the construction of intricate polycyclic systems often found in complex natural products. nih.gov The radical can be generated at various positions, leading to a cascade of bond-forming events that rapidly build molecular complexity.

The combined presence of an α,β-unsaturated system and a thioester group makes this compound a promising precursor for the synthesis of a variety of heterocyclic compounds.

Lactones: Intramolecular cyclization reactions are a common strategy for lactone synthesis. wikipedia.org While various methods exist, radical cyclizations offer a powerful approach. For instance, a radical initiated at a suitable position in a molecule derived from this compound could undergo a 4-exo-trig or 5-exo-trig cyclization onto the double bond, followed by transformation of the thioester into a lactone. nih.gov

Pyrrolidines and Piperidines: These nitrogen-containing heterocycles are prevalent in pharmaceuticals and natural products. Thioacid-mediated radical cyclization of 1,6-dienes is an effective method for the synthesis of five-membered rings. nih.gov By analogy, a suitably functionalized derivative of this compound could undergo an intramolecular radical cyclization to furnish substituted pyrrolidines. Similarly, 6-exo radical cyclizations are a known strategy for the stereoselective synthesis of piperidines. cardiff.ac.uk

HeterocycleSynthetic Approach from this compound Derivative
LactoneIntramolecular radical cyclization
PyrrolidineIntramolecular radical cyclization of an N-containing derivative
PiperidineIntramolecular 6-exo radical cyclization of an N-containing derivative

Enabling the Synthesis of Chiral Organic Molecules

The synthesis of single-enantiomer compounds is a critical endeavor in modern chemistry, particularly for pharmaceutical applications. This compound, as an α,β-unsaturated thioester, is a valuable substrate for asymmetric synthesis.

Copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated thioesters is a well-established method for the creation of chiral carbon-carbon bonds with high enantioselectivity. rsc.org This approach allows for the introduction of a wide range of alkyl and aryl groups at the β-position of the thioester, leading to the formation of chiral molecules.

Furthermore, reactions of α,β-unsaturated thioesters can be controlled to produce β,γ-unsaturated ketones with excellent enantioselectivity. nih.gov These chiral ketones are versatile intermediates for the synthesis of more complex molecules. The ability to control the stereochemistry at the α- and β-positions makes this compound a powerful tool for the construction of stereochemically rich organic molecules.

Facilitating the Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of thioesters has led to their use in the development of new synthetic methods. This compound can play a role in this area by serving as a testbed or a key reagent in novel transformations.

Recent advancements include the use of thioesters in visible-light-mediated reactions, which offer a greener and more efficient alternative to traditional methods. organic-chemistry.org Palladium-catalyzed reactions of thioesters have also been developed for the synthesis of alkenyl thioethers, demonstrating the versatility of the thioester as a functional group. researchgate.net The selective activation and cleavage of the C-S bond in thioesters provides a platform for the development of new cross-coupling methodologies for the construction of complex molecules. researchgate.net Additionally, the use of thioesters in the development of safer and more sustainable coupling reagents is an active area of research. researchgate.net

Potential Roles in Advanced Materials Science (e.g., Polymer Monomers, Functional Coatings)

The incorporation of thioester functionalities into polymers can impart unique and desirable properties to the resulting materials. warwick.ac.ukrsc.org this compound, with its polymerizable double bond, can be considered a functional monomer for the synthesis of novel polymers.

The polymerization of thioester-containing monomers can be achieved through various techniques, including free radical polymerization and reversible deactivation radical polymerization (RDRP). warwick.ac.uk The resulting polymers can exhibit interesting thermal and mechanical properties. Furthermore, the thioester groups within the polymer can be further modified post-polymerization, allowing for the introduction of a wide range of functionalities. A patent has been granted for thioester-functional organic polymers, highlighting the commercial interest in this class of materials. wipo.int These polymers could find applications as functional coatings, responsive materials, or in the development of new biomaterials.

Utility in Bioorganic Chemistry (Focus on Chemical Probes and Synthetic Access to Molecular Targets)

Thioesters are central to many biological processes and have become indispensable tools in bioorganic chemistry. wikipedia.org this compound, as a representative thioester, can be utilized in this field for several purposes.

One of the most significant applications of thioesters in bioorganic chemistry is in native chemical ligation (NCL), a powerful method for the synthesis of peptides and proteins. wikipedia.org While not a direct application of this compound itself, the understanding of thioester reactivity is crucial for the design of NCL strategies.

Thioesters are also employed as key components of chemical probes designed to study biological processes. uchicago.edu For example, fluorescent probes containing thioester linkages have been developed to investigate enzyme activity and post-translational modifications like S-palmitoylation. uchicago.eduuchicago.edu The synthesis of such probes often relies on the versatile chemistry of thioester intermediates. Moreover, the synthesis of many bioactive molecules and potential drug candidates involves the use of thioester intermediates due to their unique reactivity profile. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Structural and Mechanistic Research

Sophisticated Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable tools for the detailed characterization of molecular structures. High-resolution methodologies offer profound insights into the stereochemistry, connectivity, and functional groups present in Phenylthio 4-methylpent-3-enoate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton.

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for a related compound, which can be used as a reference for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=CH5.0 - 5.5115 - 125
C=C(CH₃)₂-130 - 140
(CH₃)₂C=1.6 - 1.820 - 30
CH₂-S3.5 - 3.830 - 40
C=O-165 - 175
Phenyl-H7.2 - 7.5125 - 135
Phenyl-C-128 - 140
Note: These are approximate chemical shift ranges and can vary based on the solvent and specific molecular geometry.

Single-Crystal X-ray Diffraction for Definitive Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. thieme-connect.demdpi.comresearchgate.net This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray crystallography can be used to determine the absolute configuration, which is essential for understanding their biological activity and stereospecific reactions. ed.ac.ukresearchgate.net

The process involves growing a high-quality single crystal of this compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.comresearchgate.net This provides a definitive solid-state structure, revealing details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. researchgate.net

The crystallographic data for a representative organic molecule is presented in the table below to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)15.789(6)
β (°)98.76(2)
Volume (ų)1334.5(9)
Z4
R-factor (%)4.5

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring and Product Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov For this compound, IR spectroscopy can confirm the presence of key functional groups such as the carbonyl (C=O) stretch of the ester, the carbon-carbon double bond (C=C) stretch, and the aromatic C-H and C=C vibrations of the phenyl group. This technique is particularly useful for monitoring the progress of a reaction, as the appearance or disappearance of characteristic absorption bands can indicate the consumption of reactants and the formation of products.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. mdpi.comresearchgate.netcsic.es This is a powerful tool for confirming the identity of this compound and for identifying any byproducts or impurities. By providing the exact mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. When coupled with fragmentation techniques (MS/MS), HRMS can also provide structural information by analyzing the fragmentation pattern of the parent ion.

Key IR absorption bands and HRMS data for this compound would be expected as follows:

Technique Parameter Expected Value
IR Spectroscopy Carbonyl (C=O) stretch~1710-1730 cm⁻¹
C=C stretch~1650-1670 cm⁻¹
Aromatic C=C stretch~1450-1600 cm⁻¹
HRMS [M+H]⁺Calculated exact mass for C₁₂H₁₅O₂S⁺

Chromatographic Methods for High-Purity Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. For this compound, both high-performance liquid chromatography and gas chromatography play crucial roles in ensuring its purity and in analyzing its formation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of components in a mixture. For this compound, reversed-phase HPLC is typically employed to assess the purity of a synthesized sample. By using a suitable stationary phase and mobile phase, it is possible to separate the desired product from any starting materials, reagents, or byproducts. The purity is then determined by comparing the peak area of the product to the total area of all peaks in the chromatogram.

In cases where this compound is chiral, chiral HPLC is indispensable for determining the enantiomeric excess (ee). researchgate.net This involves using a chiral stationary phase that can differentiate between the two enantiomers, leading to their separation and allowing for the quantification of each. This is critical in asymmetric synthesis, where the goal is to produce one enantiomer in excess of the other.

A typical HPLC method for purity analysis might involve the following parameters:

Parameter Condition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~5-10 min

Gas Chromatography (GC) for Analysis of Volatile Byproducts and Reaction Progress

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. bham.ac.uk In the context of the synthesis of this compound, GC can be used to monitor the reaction progress by analyzing the disappearance of volatile starting materials and the appearance of the product. It is also particularly well-suited for the detection and quantification of any volatile byproducts that may be formed during the reaction.

When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data from the GC and mass spectral data from the MS, allowing for the confident identification of the separated components. This is invaluable for understanding the reaction mechanism and for optimizing reaction conditions to minimize the formation of unwanted side products.

Application of Mechanistic Probes and Isotope Labeling Studies

Mechanistic probes and isotope labeling are powerful tools for elucidating the intricate details of chemical reactions. evitachem.com By substituting specific atoms within a molecule with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ³⁴S for ³²S), scientists can track the movement of these atoms throughout a reaction. This information is crucial for determining reaction pathways, identifying rate-limiting steps, and characterizing the structure of transition states. evitachem.comsmolecule.com

One of the primary techniques employed in these studies is the measurement of kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. The magnitude of the KIE provides valuable insights into bond-breaking and bond-forming events in the rate-determining step of a reaction. For instance, a significant KIE for a particular atom suggests that the bond to that atom is being altered in the transition state.

In the context of thioester hydrolysis, heavy atom KIEs have been used to distinguish between different possible mechanisms. nih.gov For example, the hydrolysis of formylthiocholine has been studied under acidic, neutral, and alkaline conditions, with carbonyl-C, carbonyl-O, and leaving-S KIEs being determined. nih.gov The results of these studies have provided a qualitative description of the bond orders in the transition state structure for thioester hydrolysis. nih.gov

Furthermore, mechanistic studies on the synthesis of peptide thioesters have utilized kinetic analyses to understand the role of various catalysts. For instance, the thiol-thioester exchange reaction, a key step in many synthetic routes, has been shown to be rate-limiting under certain conditions. The development of selenol catalysts to facilitate this step was guided by these mechanistic findings.

While the specific application of these techniques to this compound has not been documented in available literature, the principles derived from studies on other thioesters offer a strong framework for predicting its chemical behavior. Future research may focus on applying these advanced analytical methodologies to this compound to uncover the specific details of its reaction mechanisms.

Interactive Data Table: General Kinetic Isotope Effects in Thioester Hydrolysis

The following table summarizes representative kinetic isotope effect data for the hydrolysis of a model thioester, formylthiocholine, under different pH conditions. nih.gov This data illustrates how KIEs can vary with reaction conditions, providing clues about the transition state structure.

Condition¹³k_obs¹⁸k_obs³⁴k_obs
Acidic1.03120.9970.995
Neutral1.0221.0100.996
Alkaline1.02630.9921.000

This table is based on data for formylthiocholine and is presented for illustrative purposes of the methodologies discussed.

Future Research Directions and Emerging Opportunities in Phenylthio 4 Methylpent 3 Enoate Chemistry

Innovation in Catalytic Systems for Efficient and Selective Transformations

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of thioesters. While traditional methods for thioester synthesis often involve the use of stoichiometric activating agents, modern research is focused on catalytic alternatives that are more atom-economical and environmentally benign. researchgate.netresearchgate.net

Future research could focus on:

Metal-Catalyzed Thioesterification: Exploring a wider range of metal catalysts, beyond traditional palladium and nickel systems, could lead to milder and more efficient syntheses of thioesters like Phenylthio 4-methylpent-3-enoate. nih.govorganic-chemistry.org Recent developments have shown the utility of nickel-catalyzed thiocarbonylation of arylboronic acids and reductive coupling of aryl triflates. organic-chemistry.org Investigating similar strategies for the synthesis of unsaturated thioesters would be a valuable pursuit.

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a sustainable and powerful tool. nih.gov A photocatalytic approach for the synthesis of α-keto thiol esters from thioic acids and alkenes has been developed, utilizing an organic photocatalyst and oxygen as a green oxidant. acs.orgacs.org Applying similar principles to the direct synthesis of unsaturated thioesters from readily available precursors could be a significant advancement.

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency. Exploring the use of engineered enzymes for the synthesis and transformation of this compound could provide access to enantiomerically pure products under mild, aqueous conditions.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy in organic synthesis. Developing organocatalytic methods for the synthesis of thioesters, such as the use of phosphine (B1218219) oxide precatalysts, offers an alternative to metal-based systems. organic-chemistry.org

A comparative look at different catalytic approaches for transformations involving thioesters is presented below:

Catalytic SystemKey FeaturesPotential Application for this compound
Metal Catalysis High reactivity, versatile for cross-coupling and carbonylation. nih.govSynthesis from aryl halides/boronic acids and a suitable thiol precursor.
Photoredox Catalysis Uses visible light, mild reaction conditions, green. acs.orgDirect synthesis from unsaturated carboxylic acids/alkenes and thiols.
Biocatalysis High selectivity (enantio- and regioselectivity), aqueous conditions.Enantioselective synthesis or transformations of the unsaturated backbone.
Organocatalysis Metal-free, often milder conditions, good functional group tolerance. organic-chemistry.orgDirect esterification of 4-methylpent-3-enoic acid with thiophenol.

Integration with Automated Synthesis Platforms and High-Throughput Experimentation

The integration of automated synthesis platforms and high-throughput experimentation (HTE) is revolutionizing chemical research by accelerating the discovery and optimization of new reactions. seqens.comresearchgate.netjstar-research.com These technologies allow for a large number of experiments to be conducted in parallel, significantly reducing the time and resources required for research. seqens.comjstar-research.com

For a molecule like this compound, these platforms could be utilized to:

Rapidly Screen Reaction Conditions: HTE can be used to quickly evaluate a wide array of catalysts, solvents, bases, and other additives to identify the optimal conditions for its synthesis and subsequent transformations. jstar-research.comnih.gov

Discover Novel Reactions: By systematically reacting this compound with a diverse set of reagents under various conditions, new and unexpected reactivity patterns could be uncovered. researchgate.netchemrxiv.org

Automate Library Synthesis: Automated platforms can be programmed to synthesize a library of derivatives of this compound, which could then be screened for biological activity or material properties. sigmaaldrich.comchemspeed.com

The workflow for such an automated approach would typically involve:

Design: Computer-assisted design of reaction arrays. chemrxiv.orgmedium.com

Execution: Robotic liquid handlers preparing and running the reactions in microplates. researchgate.netchemrxiv.org

Analysis: Automated analysis of the reaction outcomes using techniques like mass spectrometry. researchgate.net

Data Interpretation: Software tools to visualize and interpret the large datasets generated. chemrxiv.orgmedium.com

Discovery of Novel Reactivity Modes and Unexplored Synthetic Applications

The unique combination of a thioester and an unsaturated bond in this compound suggests a rich and varied reactivity profile waiting to be explored. While thioesters are known for their role in acyl transfer reactions, their reactivity extends far beyond this. researchgate.net

Future research in this area could investigate:

Reactions at the Unsaturated Bond: The carbon-carbon double bond can participate in a wide range of reactions, including various addition reactions (e.g., Michael additions), cycloadditions, and metathesis reactions. masterorganicchemistry.com Exploring these transformations could lead to the synthesis of complex molecular architectures.

Tandem Reactions: Designing reactions where both the thioester and the alkene moiety participate in a single, orchestrated sequence could provide rapid access to complex molecules.

Decarbonylative Coupling Reactions: Metal catalysts can promote the extrusion of carbon monoxide from thioesters, allowing the phenylthio group to be coupled with other fragments. nih.gov

Radical Reactions: The sulfur atom can influence the radical chemistry of the molecule, opening up possibilities for novel C-C and C-S bond formations.

Advancements in Sustainable Synthesis and Green Chemistry Practices for Related Compounds

The principles of green chemistry are increasingly guiding the development of new synthetic methods. acs.org For the synthesis of this compound and related compounds, a focus on sustainability is crucial. nih.gov

Key areas for future research include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water or bio-derived solvents, is a key goal. rsc.orgresearchgate.net Research has demonstrated the efficient synthesis of thioesters in water. rsc.orgresearchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. researchgate.net

Renewable Feedstocks: Investigating the synthesis of the 4-methylpent-3-enoate backbone from renewable bio-based sources.

Electrochemical Synthesis: The use of electricity to drive chemical reactions can be a green alternative to traditional reagents, as it avoids the use of chemical oxidants or reductants. nih.gov This approach is being explored for the synthesis of various organosulfur compounds. nih.gov

A recent development in the green synthesis of α-keton thiol esters utilizes visible light, an organic photocatalyst, and oxygen as the oxidant, with water as the only byproduct. acs.orgacs.org

Computational Predictions for Guiding the Discovery of New Chemical Phenomena and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of reaction mechanisms, transition states, and reactivity. nih.govresearchgate.netresearchgate.net

For this compound, computational studies could be employed to:

Predict Reaction Outcomes: By modeling the interaction of the molecule with different reagents and catalysts, the most likely reaction pathways and products can be predicted, thus guiding experimental work. researchgate.net

Elucidate Reaction Mechanisms: Detailed computational analysis can provide insights into the step-by-step mechanism of a reaction, including the identification of key intermediates and transition states. researchgate.netnih.govacs.org

Understand Reactivity: Computational methods can be used to understand the electronic structure of the molecule and how it influences its reactivity. For instance, studies have been conducted to understand the relative reactivity of oxoesters and thioesters in nucleophilic acyl transfer reactions. nih.gov

Design Novel Catalysts: Computational screening can be used to identify promising new catalyst structures for specific transformations of this compound.

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